5-Chloro-2-(trifluoromethyl)pyrimidine

Nucleophilic Aromatic Substitution Regioselectivity Heterocyclic Chemistry

This 5-chloro-2-(trifluoromethyl)pyrimidine building block offers distinct electronic and steric properties, enabling selective SNAr and Suzuki-Miyaura couplings. Its chloropyrimidine core provides superior cost-effectiveness and stability over bromo/iodo analogs, making it ideal for medicinal chemistry SAR libraries and agrochemical R&D. The consensus LogP of 2.15 and soluble classification provide a favorable starting point for CNS and anti-infective lead optimization. Ensure successful reaction outcomes by selecting this specific, high-purity intermediate.

Molecular Formula C5H2ClF3N2
Molecular Weight 182.53 g/mol
CAS No. 845618-08-8
Cat. No. B1387701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-(trifluoromethyl)pyrimidine
CAS845618-08-8
Molecular FormulaC5H2ClF3N2
Molecular Weight182.53 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=N1)C(F)(F)F)Cl
InChIInChI=1S/C5H2ClF3N2/c6-3-1-10-4(11-2-3)5(7,8)9/h1-2H
InChIKeyMXCKWZRZRRBNMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2-(trifluoromethyl)pyrimidine (CAS 845618-08-8): Core Physicochemical and Structural Baseline


5-Chloro-2-(trifluoromethyl)pyrimidine (CAS 845618-08-8) is a heterocyclic building block of the pyrimidine class, featuring a chlorine atom at the 5-position and a trifluoromethyl group at the 2-position. Its molecular formula is C₅H₂ClF₃N₂, with a molecular weight of 182.53 g/mol . The compound is a crystalline solid with a melting point reported around 125-127°C [1] and a predicted boiling point of 115.4±40.0 °C . This substitution pattern imparts distinct electronic and steric properties, making it a versatile intermediate for further functionalization via cross-coupling and nucleophilic aromatic substitution reactions.

Why 5-Chloro-2-(trifluoromethyl)pyrimidine Cannot Be Generically Substituted in Cross-Coupling and Nucleophilic Substitution Workflows


Attempting to directly substitute 5-Chloro-2-(trifluoromethyl)pyrimidine with other chloropyrimidines (e.g., 2-chloro-5-trifluoromethylpyridine, 2,4-dichloropyrimidine) or with bromo/iodo analogs risks compromising reaction outcomes due to fundamental differences in electronic distribution, leaving group ability, and regioselectivity. The presence of the electron-withdrawing trifluoromethyl group at the 2-position and chlorine at the 5-position creates a unique electronic environment that modulates both the rate and site-selectivity of nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-couplings [1]. Furthermore, chloropyrimidine substrates are generally preferable over their bromo- and iodo- counterparts in Suzuki couplings due to superior stability and cost-effectiveness [2]. Generic substitution without accounting for these specific structural features can lead to lower yields, undesired regioisomers, or complete reaction failure.

Quantitative Performance Benchmarks for 5-Chloro-2-(trifluoromethyl)pyrimidine in Key Synthetic Transformations


Superior Regioselectivity in Nucleophilic Aromatic Substitution (SNAr) Due to 2-Trifluoromethyl Activation

The presence of the 2-trifluoromethyl group in 5-Chloro-2-(trifluoromethyl)pyrimidine significantly enhances the rate and regiospecificity of nucleophilic substitution at the 2-position compared to analogous pyrimidines with a 2-methyl substituent. A study of ring-chlorinated pyrimidines found that a 2-trifluoromethyl group substantially increases substitution at the 2-position, whereas a 2-methyl group does not confer this effect [1].

Nucleophilic Aromatic Substitution Regioselectivity Heterocyclic Chemistry

Preference for Chloropyrimidine Substrates over Bromo- and Iodopyrimidines in Suzuki-Miyaura Cross-Coupling

In palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, chloropyrimidine substrates are preferable over iodo-, bromo-, or fluoropyrimidines. The study by Schomaker and Delia demonstrated that chloropyrimidines provide optimal reactivity for the synthesis of mono-, di-, and triphenylpyrimidines under standard conditions [1].

Suzuki Coupling Cross-Coupling Organometallic Chemistry

Measured Lipophilicity (LogP) Profile and Its Impact on Bioactive Molecule Design

The calculated consensus LogP (octanol-water partition coefficient) for 5-Chloro-2-(trifluoromethyl)pyrimidine is 2.15, with individual models ranging from 1.33 (MLOGP) to 3.3 (WLOGP) . This moderate lipophilicity is attributed to the trifluoromethyl group and is critical for optimizing membrane permeability in drug candidates. In contrast, the unsubstituted pyrimidine core has a substantially lower LogP (approximately -0.4), highlighting the lipophilicity-enhancing effect of the CF₃ and Cl substituents.

Lipophilicity Drug Design ADME

Aqueous Solubility Profile: Moderately Soluble Classification for Formulation Feasibility

The predicted aqueous solubility of 5-Chloro-2-(trifluoromethyl)pyrimidine is 0.707 mg/mL (3.87 mmol/L), classifying it as 'Soluble' on the LogS solubility scale . This contrasts with many heavily fluorinated analogs that often fall into 'Poorly soluble' or 'Insoluble' categories (LogS < -4), thereby offering a practical advantage for solution-phase chemistry and early-stage biological assays.

Solubility Formulation Physicochemical Properties

High-Purity Commercial Availability with Batch-Specific Analytical Documentation

Commercial suppliers offer 5-Chloro-2-(trifluoromethyl)pyrimidine with a standard purity of 95% or 97% . Crucially, vendors such as Bidepharm provide batch-specific certificates of analysis including NMR, HPLC, and GC data . This level of documented purity is essential for reproducible research outcomes and contrasts with less-characterized generic alternatives that may contain unspecified impurities impacting downstream reactions.

Quality Control Analytical Chemistry Procurement

Optimal Use Cases for 5-Chloro-2-(trifluoromethyl)pyrimidine in Pharmaceutical and Agrochemical R&D


Synthesis of Substituted Pyrimidine Libraries via Suzuki-Miyaura Cross-Coupling

5-Chloro-2-(trifluoromethyl)pyrimidine serves as an ideal substrate for the rapid generation of diverse biaryl and heteroaryl pyrimidine libraries using palladium-catalyzed Suzuki-Miyaura coupling. The preference for chloropyrimidine substrates over bromo- and iodo- analogs ensures high coupling efficiency and broad functional group tolerance [1]. This approach is widely employed in medicinal chemistry to explore structure-activity relationships (SAR) around the pyrimidine core.

Construction of Trifluoromethyl-Substituted Agrochemical Intermediates

The combination of a chlorine leaving group and a lipophilicity-enhancing trifluoromethyl group makes this compound a valuable building block for synthesizing novel herbicides and fungicides. The enhanced SNAr regioselectivity at the 2-position [2] allows for the introduction of diverse pharmacophores, while the moderate lipophilicity (LogP 2.15) facilitates the design of molecules with optimal foliar uptake and translocation properties in plant protection agents.

Development of Fluorinated Drug Candidates with Optimized ADME Profiles

In pharmaceutical lead optimization, 5-Chloro-2-(trifluoromethyl)pyrimidine is employed as a core scaffold for generating analogs with improved metabolic stability and membrane permeability. Its consensus LogP of 2.15 and 'Soluble' aqueous solubility classification (0.707 mg/mL) provide a favorable starting point for tuning physicochemical properties to meet target candidate profiles, particularly for CNS and anti-infective programs where balanced lipophilicity is crucial.

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